molecular formula C21H28O9 B1253764 8-Acetylneosolaniol CAS No. 65041-92-1

8-Acetylneosolaniol

Cat. No.: B1253764
CAS No.: 65041-92-1
M. Wt: 424.4 g/mol
InChI Key: BIQPSTSCCIEMEI-HXZSLLSJSA-N
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Description

8-Acetylneosolaniol is a type A trichothecene mycotoxin produced by certain Fusarium species. It is a secondary metabolite known for its toxic properties and is often found in contaminated agricultural products. This compound is part of a larger group of trichothecenes, which are known for their potent inhibitory effects on protein synthesis in eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylneosolaniol involves the acetylation of neosolaniol. This process typically requires the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position .

Industrial Production Methods: Industrial production of this compound is generally achieved through the cultivation of Fusarium species that naturally produce this compound. The fungi are grown in controlled environments, and the mycotoxins are extracted and purified from the culture medium. This method leverages the natural biosynthetic pathways of the fungi to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Acetylneosolaniol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Acetylneosolaniol has several scientific research applications:

Mechanism of Action

8-Acetylneosolaniol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain. This inhibition leads to cell death and is the basis for its toxic properties. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation pattern, which influences its biological activity and toxicity. Its distinct structure allows for specific interactions with cellular targets, making it a valuable compound for studying the mechanisms of trichothecene toxicity and for potential therapeutic applications .

Properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-4,11-diacetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O9/c1-10-6-15-20(8-26-11(2)22,7-14(10)28-12(3)23)19(5)17(29-13(4)24)16(25)18(30-15)21(19)9-27-21/h6,14-18,25H,7-9H2,1-5H3/t14-,15+,16+,17+,18+,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQPSTSCCIEMEI-HXZSLLSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65041-92-1
Record name Neosoloaniol monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065041921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxydiacetoxyscirpenol 
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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